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Compound of Interest

Compound Name: Calenduloside H

Cat. No.: B1654697 Get Quote

In the realm of natural product research, the genus Calendula, commonly known as marigold,

stands out as a rich source of bioactive compounds. Among these, the oleanane-type

triterpenoid saponins, Calenduloside H and Calenduloside G, have garnered significant

interest for their potential therapeutic applications. Both isolated from Calendula officinalis,

these glycosides share a common structural backbone but exhibit distinct biological activities

that warrant a detailed comparative analysis. This guide provides a comprehensive overview of

their structural differences, biological effects, and the experimental methodologies used to

evaluate them, tailored for researchers, scientists, and drug development professionals.

Structural and Physicochemical Properties
Calenduloside H and Calenduloside G are both complex triterpenoid saponins. Their

fundamental structural difference lies in the glycosylation pattern at the C-28 position of the

oleanolic acid aglycone.
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Property Calenduloside H Calenduloside G

Molecular Formula C48H76O19 C42H66O14

Molecular Weight 957.11 g/mol 794.98 g/mol

Source Calendula officinalis[1] Calendula officinalis[2]

General Structure
Oleanane-type triterpenoid

saponin

Oleanane-type triterpenoid

saponin

Comparative Biological Activities
While both compounds have been investigated for their pharmacological potential, available

quantitative data is more extensive for Calenduloside G, particularly its methylated derivative.

Cytotoxic and Anti-proliferative Activity
Calenduloside G 6'-O-methyl ester has demonstrated potent cytotoxic activity against a panel

of human cancer cell lines. A key study by Ukiya et al. (2006) evaluated its growth inhibitory

effects against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). The

results, presented as GI50 values (concentration required to inhibit cell growth by 50%),

highlight its broad-spectrum anti-cancer potential.[3]
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Cancer Cell Line Panel
GI50 (µM) for
Calenduloside G 6'-O-
methyl ester

Leukemia

CCRF-CEM LE ≤20

HL-60(TB) LE ≤20

K-562 LE ≤20

MOLT-4 LE ≤20

RPMI-8226 LE ≤20

SR LE ≤20

Non-Small Cell Lung Cancer

A549/ATCC LC ≤20

EKVX LC ≤20

HOP-62 LC ≤20

HOP-92 LC ≤20

NCI-H226 LC ≤20

NCI-H23 LC ≤20

NCI-H322M LC ≤20

NCI-H460 LC ≤20

NCI-H522 LC ≤20

Colon Cancer

COLO 205 CC ≤20

HCC-2998 CC ≤20

HCT-116 CC ≤20

HCT-15 CC ≤20
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HT29 CC ≤20

KM12 CC ≤20

SW-620 CC ≤20

CNS Cancer

SF-268 CNS ≤20

SF-295 CNS ≤20

SF-539 CNS ≤20

SNB-19 CNS ≤20

SNB-75 CNS ≤20

U251 CNS ≤20

Melanoma

LOX IMVI ME ≤20

MALME-3M ME ≤20

M14 ME ≤20

SK-MEL-2 ME ≤20

SK-MEL-28 ME ≤20

SK-MEL-5 ME ≤20

UACC-257 ME ≤20

UACC-62 ME ≤20

Ovarian Cancer

IGROV1 OV 20.1

OVCAR-3 OV ≤20

OVCAR-4 OV ≤20

OVCAR-5 OV ≤20
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OVCAR-8 OV ≤20

NCI/ADR-RES OV ≤20

SK-OV-3 OV ≤20

Renal Cancer

786-0 RC ≤20

A498 RC ≤20

ACHN RC ≤20

CAKI-1 RC ≤20

RXF 393 RC ≤20

SN12C RC ≤20

TK-10 RC ≤20

UO-31 RC 33.3

Prostate Cancer

PC-3 PC ≤20

DU-145 PC ≤20

Breast Cancer

MCF7 BC ≤20

MDA-MB-231/ATCC BC ≤20

HS 578T BC ≤20

BT-549 BC ≤20

T-47D BC ≤20

MDA-MB-435 BC ≤20

Data sourced from Ukiya et al. (2006).[3]
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In contrast, specific quantitative data for the cytotoxic activity of pure Calenduloside H is less

readily available in the literature. However, a study on a Calendula officinalis extract, in which

Calenduloside H was identified, demonstrated dose- and time-dependent cytotoxic activity

against colon (LoVo) and breast (MDA-MB-231) cancer cell lines, with IC50 values reported to

be less than 200 µg/mL after 48 hours of exposure.[4] It is important to note that this data

pertains to a crude extract and not the isolated compound, precluding a direct comparison with

the GI50 values of Calenduloside G 6'-O-methyl ester.

Anti-inflammatory Activity
Both Calenduloside H and G belong to a class of triterpenoid saponins known for their anti-

inflammatory properties. A study on various triterpene glycosides from Calendula officinalis

flowers demonstrated marked anti-inflammatory activity in a 12-O-tetradecanoylphorbol-13-

acetate (TPA)-induced inflammation mouse ear edema model.[3] The reported 50% inhibitory

dose (ID50) values for the tested oleanane-type triterpene glycosides ranged from 0.05 to 0.20

mg per ear.[3] While this study provides a general indication of the anti-inflammatory potential

of this class of compounds, specific ID50 values for Calenduloside H and Calenduloside G

were not individually reported.

Signaling Pathways
The precise signaling pathways modulated by Calenduloside H and Calenduloside G are not

yet fully elucidated. However, research on a structurally related compound, Calenduloside E,

provides insights into potential mechanisms of action for this class of saponins. Studies have

shown that Calenduloside E can exert its biological effects through the modulation of several

key signaling pathways, including the PI3K/Akt and ERK pathways, as well as the AMPK-

SIRT3 signaling pathway.[5][6] Another study indicated that Calenduloside E inhibits the

lipopolysaccharide (LPS)-induced inflammatory response by blocking the ROS-mediated

activation of the JAK1-STAT3 signaling pathway. These findings suggest that Calenduloside H
and G may also exert their cytotoxic and anti-inflammatory effects through the modulation of

similar pathways involved in cell proliferation, apoptosis, and inflammation.
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Caption: Putative signaling pathways modulated by Calenduloside E.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of

Calenduloside H and G.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of compounds on cultured

cells.

1. Cell Seeding:

Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100

µL of complete culture medium.

The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to

allow for cell attachment.
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2. Compound Treatment:

Stock solutions of Calenduloside H or G are prepared in a suitable solvent (e.g., DMSO).

Serial dilutions of the compounds are made in culture medium to achieve the desired final

concentrations.

The culture medium is removed from the wells and replaced with 100 µL of the medium

containing different concentrations of the test compounds.

Control wells include a vehicle control (medium with the same concentration of the solvent)

and a positive control (a known cytotoxic drug).

The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

The plates are then incubated for 4 hours at 37°C in the dark.

4. Formazan Solubilization and Absorbance Measurement:

After the incubation with MTT, the medium is removed, and 100 µL of a solubilization solution

(e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the

formazan crystals.

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of

cell growth or viability, is determined from the dose-response curve.
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Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
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Conclusion
Calenduloside H and Calenduloside G, two triterpenoid saponins from Calendula officinalis,

exhibit promising biological activities. The available data strongly suggests that Calenduloside

G, particularly its 6'-O-methyl ester derivative, possesses significant and broad-spectrum

cytotoxic activity against a wide range of human cancer cell lines. While the anti-inflammatory

potential of both compounds is indicated by studies on related triterpene glycosides, specific

quantitative data for each is needed for a direct comparison. The cytotoxic data for

Calenduloside H is currently limited to studies on crude extracts, highlighting a gap in the

research that needs to be addressed to fully understand its potential as a therapeutic agent.

Future research should focus on obtaining more specific quantitative data for the biological

activities of pure Calenduloside H and elucidating the precise signaling pathways modulated

by both Calenduloside H and G to better understand their mechanisms of action and

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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